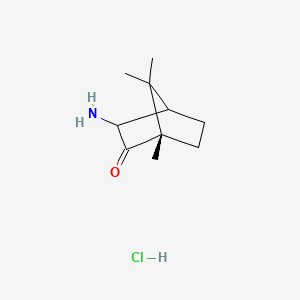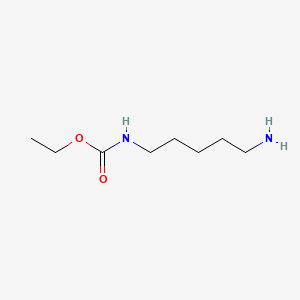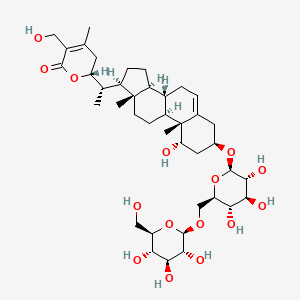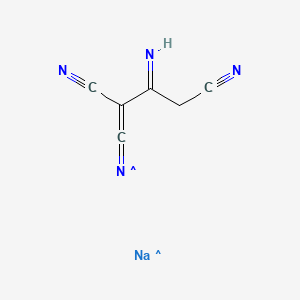
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(221)heptan-2-one hydrochloride is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis and allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild and operationally simple conditions . The reaction conditions are metal-free and mild, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the organocatalytic formal [4 + 2] cycloaddition reaction. The scalability of this method facilitates its use in drug discovery and pharmaceutical activities .
Analyse Des Réactions Chimiques
Types of Reactions
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride has several scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.1]heptane scaffold provides a rigid structure that can interact with enzymes, receptors, and other biomolecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: A natural product with a similar bicyclo[2.2.1]heptane structure.
Sordarins: Bioactive natural products containing the bicyclo[2.2.1]heptane moiety.
α-Santalol and β-Santalol: Natural products with similar structural features.
Uniqueness
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
31638-54-7 |
|---|---|
Formule moléculaire |
C10H18ClNO |
Poids moléculaire |
203.71 g/mol |
Nom IUPAC |
(3S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;/h6-7H,4-5,11H2,1-3H3;1H/t6?,7-,10?;/m0./s1 |
Clé InChI |
ALNUTSMOPLYNMX-SPSHYKGLSA-N |
SMILES isomérique |
CC1(C2CCC1(C(=O)[C@H]2N)C)C.Cl |
SMILES |
CC1(C2CCC1(C(=O)C2N)C)C.Cl |
SMILES canonique |
CC1(C2CCC1(C(=O)C2N)C)C.Cl |
Synonymes |
3-Amino-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one Hydrochloride; 3-Amino-2-bornanone Hydrochloride; 3-endo-Amino-D-camphor Hydrochloride; D-endo-(+)-3-Amino-2-bornanone Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)


![N-benzo[a]pyren-4-ylacetamide](/img/structure/B569228.png)

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)
